Cas no 79421-43-5 (Benzonitrile,4-(4-hydroxy-1-piperidinyl)-)

Benzonitrile,4-(4-hydroxy-1-piperidinyl)- is a specialized organic compound featuring a benzonitrile core substituted with a 4-hydroxypiperidine moiety. This structure imparts unique reactivity and solubility properties, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both nitrile and hydroxyl functional groups enhances its versatility in nucleophilic and electrophilic reactions, facilitating further derivatization. Its well-defined molecular architecture ensures consistent performance in complex synthetic pathways. The compound is typically handled under controlled conditions due to its sensitivity to moisture and light. Suitable for research and industrial applications, it is characterized by high purity and stability when stored appropriately.
Benzonitrile,4-(4-hydroxy-1-piperidinyl)- structure
79421-43-5 structure
Product Name:Benzonitrile,4-(4-hydroxy-1-piperidinyl)-
CAS No:79421-43-5
MF:C12H14N2O
MW:202.252362728119
MDL:MFCD06656917
CID:555093
PubChem ID:11106416
Update Time:2025-10-28

Benzonitrile,4-(4-hydroxy-1-piperidinyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzonitrile,4-(4-hydroxy-1-piperidinyl)-
    • 4-(4-Hydroxypiperidin-1-yl)benzonitrile
    • 4-(4-hydroxy-1-piperidinyl)Benzonitrile
    • 4-(4-HYDROXY-PIPERIDIN-1-YL)-BENZONITRILE
    • MFCD06656917
    • CS-0047016
    • 4-(4-hydroxy-1-piperidyl)benzonitrile
    • FT-0736437
    • AKOS000222471
    • AS-39502
    • 79421-43-5
    • SCHEMBL2455962
    • AIFMEOHBBANOOK-UHFFFAOYSA-N
    • SY124057
    • DTXSID50455400
    • 4-(4-Hydroxy-1-piperidinyl)benzonitrile (ACI)
    • DB-075589
    • MDL: MFCD06656917
    • Inchi: 1S/C12H14N2O/c13-9-10-1-3-11(4-2-10)14-7-5-12(15)6-8-14/h1-4,12,15H,5-8H2
    • InChI Key: AIFMEOHBBANOOK-UHFFFAOYSA-N
    • SMILES: N#CC1C=CC(N2CCC(O)CC2)=CC=1

Computed Properties

  • Exact Mass: 202.110613074g/mol
  • Monoisotopic Mass: 202.110613074g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 47.3Ų

Benzonitrile,4-(4-hydroxy-1-piperidinyl)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A129010819-250mg
4-(4-Hydroxy-piperidin-1-yl)-benzonitrile
79421-43-5 95%
250mg
$192.91 2023-09-01
Alichem
A129010819-1g
4-(4-Hydroxy-piperidin-1-yl)-benzonitrile
79421-43-5 95%
1g
$525.80 2023-09-01
Alichem
A129010819-5g
4-(4-Hydroxy-piperidin-1-yl)-benzonitrile
79421-43-5 95%
5g
$1434.00 2023-09-01
Chemenu
CM323181-1g
4-(4-Hydroxypiperidin-1-yl)benzonitrile
79421-43-5 95%
1g
$524 2021-06-16
ChemScence
CS-0047016-100mg
4-(4-Hydroxypiperidin-1-yl)benzonitrile
79421-43-5 99.59%
100mg
$22.0 2022-04-26
ChemScence
CS-0047016-250mg
4-(4-Hydroxypiperidin-1-yl)benzonitrile
79421-43-5 99.59%
250mg
$37.0 2022-04-26
ChemScence
CS-0047016-1g
4-(4-Hydroxypiperidin-1-yl)benzonitrile
79421-43-5 99.59%
1g
$93.0 2022-04-26
ChemScence
CS-0047016-5g
4-(4-Hydroxypiperidin-1-yl)benzonitrile
79421-43-5 99.59%
5g
$330.0 2022-04-26
Chemenu
CM323181-1g
4-(4-Hydroxypiperidin-1-yl)benzonitrile
79421-43-5 95%
1g
$103 2022-08-31
Chemenu
CM323181-5g
4-(4-Hydroxypiperidin-1-yl)benzonitrile
79421-43-5 95%
5g
$371 2022-08-31

Benzonitrile,4-(4-hydroxy-1-piperidinyl)- Production Method

Production Method 1

Reaction Conditions
Reference
A convenient synthesis of 1-Aryl-4-piperidones
Taylor, Edward C.; Skotnicki, Jerauld S., Synthesis, 1981, (8), 606-8

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethyl sulfoxide ;  6 h, rt → 150 °C
Reference
Synthesis and structure-activity studies of side chain analogues of the anti-tubercular agent, Q203
Kang, Sunhee; Kim, Young Mi; Kim, Ryang Yeo; Seo, Min Jung; No, Zaesung; et al, European Journal of Medicinal Chemistry, 2017, 125, 807-815

Benzonitrile,4-(4-hydroxy-1-piperidinyl)- Raw materials

Benzonitrile,4-(4-hydroxy-1-piperidinyl)- Preparation Products

Benzonitrile,4-(4-hydroxy-1-piperidinyl)- Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:79421-43-5)Benzonitrile,4-(4-hydroxy-1-piperidinyl)-
Order Number:A1052565
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:36
Price ($):178.0
Email:sales@amadischem.com

Additional information on Benzonitrile,4-(4-hydroxy-1-piperidinyl)-

Benzonitrile,4-(4-hydroxy-1-piperidinyl)- (CAS No: 79421-43-5)

Benzonitrile,4-(4-hydroxy-1-piperidinyl)-, also known by its CAS registry number 79421-43-5, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a benzonitrile group with a piperidine ring substituted with a hydroxyl group. The benzonitrile moiety contributes to the compound's aromaticity and potential reactivity, while the piperidine ring introduces structural complexity and functional diversity.

The synthesis of Benzonitrile,4-(4-hydroxy-1-piperidinyl)- involves advanced organic synthesis techniques, often utilizing coupling reactions or multi-component synthesis strategies. Recent studies have explored the use of catalytic asymmetric synthesis to produce enantiomerically enriched samples of this compound, which is crucial for its application in drug discovery and development. The compound's ability to form hydrogen bonds due to the hydroxyl group on the piperidine ring makes it a promising candidate for bioisosteric replacements in medicinal chemistry.

One of the most exciting developments involving Benzonitrile,4-(4-hydroxy-1-piperidinyl)- is its role in the design of G-protein coupled receptor (GPCR) agonists. Researchers have demonstrated that this compound can modulate specific GPCRs, which are critical targets for treating various diseases, including cardiovascular disorders and neurodegenerative diseases. For instance, a study published in the *Journal of Medicinal Chemistry* highlighted its potential as a lead compound for developing novel antidepressant agents, owing to its ability to interact with serotonin receptors.

Moreover, the compound has been investigated for its antimicrobial properties. Recent experiments have shown that Benzonitrile,4-(4-hydroxy-1-piperidinyl)- exhibits moderate activity against Gram-positive bacteria, making it a candidate for further exploration in antibiotic development. Its structure allows for easy modification, enabling researchers to optimize its pharmacokinetic properties and enhance its efficacy.

In terms of industrial applications, Benzonitrile,4-(4-hydroxy-1-piperidinyl)- has been utilized as an intermediate in the synthesis of more complex molecules. Its versatility as a building block stems from the reactivity of both the benzonitrile and piperidine groups. For example, the nitrile group can be readily converted into amides or amines through standard organic transformations, while the piperidine ring provides a platform for further functionalization.

Recent advancements in computational chemistry have also shed light on the electronic properties of Benzonitrile,4-(4-hydroxy-1-piperidinyl)-. Density functional theory (DFT) calculations have revealed that the compound exhibits significant electron-withdrawing effects due to the nitrile group, which influences its reactivity in various chemical reactions. These insights are valuable for designing more efficient synthetic routes and predicting the behavior of related compounds.

The environmental impact of Benzonitrile,4-(4-hydroxy-1-piperidinyl)- has also been a topic of interest. Studies conducted under simulated environmental conditions suggest that the compound undergoes slow degradation under UV light and microbial action. However, further research is required to fully understand its persistence and potential ecological risks.

In conclusion, Benzonitrile,4-(4-hydroxy-1-piperidinyl)- (CAS No: 79421-43-5) is a multifaceted compound with applications spanning drug discovery, material science, and chemical synthesis. Its unique structure and reactivity make it an invaluable tool for researchers across various disciplines. As ongoing studies continue to uncover new properties and applications, this compound is poised to play an increasingly important role in both academic and industrial settings.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:79421-43-5)Benzonitrile,4-(4-hydroxy-1-piperidinyl)-
A1052565
Purity:99%
Quantity:5g
Price ($):178.0
Email